molecular formula C18H22N4O4 B13987719 5-(5-Aminopentylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-(5-Aminopentylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13987719
M. Wt: 358.4 g/mol
InChI Key: KBWSPXPSIYOASL-UHFFFAOYSA-N
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Description

5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an isoindoline-1,3-dione core and a piperidin-3-yl group, making it a subject of interest in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoindoline-1,3-dione with a piperidin-3-yl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the intermediate products .

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and purity. This often involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amines or alcohols .

Scientific Research Applications

5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It is known to bind to certain proteins, altering their function and leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((5-Aminopentyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione apart is its combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for both fundamental research and practical applications .

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

5-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H22N4O4/c19-8-2-1-3-9-20-11-4-5-12-13(10-11)18(26)22(17(12)25)14-6-7-15(23)21-16(14)24/h4-5,10,14,20H,1-3,6-9,19H2,(H,21,23,24)

InChI Key

KBWSPXPSIYOASL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCN

Origin of Product

United States

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